molecular formula C9H9ClOS B3049879 2-(4-Chlorophenyl)-1,3-oxathiolane CAS No. 22391-05-5

2-(4-Chlorophenyl)-1,3-oxathiolane

Cat. No.: B3049879
CAS No.: 22391-05-5
M. Wt: 200.69 g/mol
InChI Key: SZAPXYMTZBFEND-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-oxathiolane is a heterocyclic compound featuring a five-membered oxathiolane ring (containing one oxygen and one sulfur atom) substituted with a 4-chlorophenyl group at the 2-position. This compound is primarily synthesized via the condensation of 4-chlorobenzaldehyde with 2-mercaptoethanol under catalytic conditions. Research highlights its efficient synthesis using sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite (SANM) as a catalyst, achieving a 95% yield in n-hexane under reflux within 10 minutes . The reaction’s efficiency is highly solvent-dependent, with n-hexane outperforming other solvents due to optimal polarity and boiling point for reflux conditions .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-oxathiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPXYMTZBFEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945046
Record name 2-(4-Chlorophenyl)-1,3-oxathiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22391-05-5
Record name 2-(4-Chlorophenyl)-1,3-oxathiolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22391-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxathiolane, 2-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022391055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-1,3-oxathiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-oxathiolane typically involves the reaction of 4-chlorophenyl thiol with an epoxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the nucleophilic attack of the thiol on the epoxide, leading to the formation of the oxathiolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-oxathiolane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-oxathiolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-1,3-oxathiolane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The compound may also disrupt the function of certain proteins, leading to its observed biological activities.

Comparison with Similar Compounds

Table 2. Catalyst Performance Comparison

Catalyst Yield (%) Reaction Time
SANM 95 10 min
H₂SO₄ 70 60 min
Montmorillonite 50 90 min

Data derived from Table 3 .

SANM’s superiority arises from its high acidity, nanoporous structure, and ease of separation, enabling greener synthesis compared to traditional acids like H₂SO₄ .

Biological Activity

2-(4-Chlorophenyl)-1,3-oxathiolane is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H8ClOS. The oxathiolane ring structure contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. It has been evaluated in various cancer cell lines, revealing the ability to induce apoptosis and inhibit proliferation. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of specific signaling cascades associated with tumor growth.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The compound activated caspase-3 and caspase-9, key enzymes in the apoptotic pathway.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cellular metabolism, which can affect cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
  • Signal Transduction Pathways: It modulates several signaling pathways, including those related to inflammation and apoptosis.

Toxicological Profile

While the biological activities of this compound are promising, it is essential to evaluate its toxicity. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cells. However, further studies are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-1,3-oxathiolane

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